N-[3-(1,3-benzodioxol-5-ylamino)-6-methylquinoxalin-2-yl]-4-chlorobenzenesulfonamide
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Overview
Description
N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety with a quinoxaline core and a sulfonamide group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the benzodioxole and quinoxaline intermediates, followed by their coupling and subsequent sulfonamide formation. One common synthetic route involves the following steps:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized by reacting catechol with dihalomethanes in the presence of a base such as sodium hydroxide.
Synthesis of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, followed by methylation.
Coupling Reaction: The benzodioxole intermediate is then coupled with the quinoxaline core using a palladium-catalyzed C-N cross-coupling reaction.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the coupled product with a sulfonyl chloride in the presence of a base.
Chemical Reactions Analysis
N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the quinoxaline core, converting it to dihydroquinoxaline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biological Studies: It is used in studies investigating the inhibition of enzymes such as cyclooxygenase (COX) and its effects on various biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly and subsequent cell cycle arrest . The compound also inhibits enzymes like COX, affecting the biosynthesis of prostaglandins and other signaling molecules .
Comparison with Similar Compounds
N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE can be compared with similar compounds such as:
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have shown anticancer activity.
Benzodioxole derivatives as COX inhibitors: These compounds are structurally similar and exhibit inhibitory activity against COX enzymes.
The uniqueness of N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE lies in its combined structural features and its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H17ClN4O4S |
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Molecular Weight |
468.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-6-methylquinoxalin-2-yl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C22H17ClN4O4S/c1-13-2-8-17-18(10-13)26-21(24-15-5-9-19-20(11-15)31-12-30-19)22(25-17)27-32(28,29)16-6-3-14(23)4-7-16/h2-11H,12H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
BYCROJVFLDYPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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